5-Methyl-6-(piperazin-1-yl)pyridin-3-amine
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Overview
Description
5-Methyl-6-(piperazin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both the pyridine and piperazine rings in its structure makes it a versatile building block for synthesizing various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(piperazin-1-yl)pyridin-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(piperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
Scientific Research Applications
5-Methyl-6-(piperazin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(piperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are involved in cell cycle regulation. By inhibiting these kinases, the compound can modulate cellular pathways such as the PI3K/AKT/mTOR pathway, leading to potential antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperazin-1-yl)pyridin-3-amine
- 5-(Piperazin-1-yl)pyridin-2-amine
- N-Methyl-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinamine
Uniqueness
5-Methyl-6-(piperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit improved binding affinity and selectivity for certain molecular targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-methyl-6-piperazin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C10H16N4/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5,11H2,1H3 |
InChI Key |
VFZWBSVOCPQEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNCC2)N |
Origin of Product |
United States |
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